1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Lipophilicity Membrane permeability Oral bioavailability prediction

Regioisomeric contamination in 2-pyridone-5-carboxylic acid screening libraries can produce conflicting bioactivity readouts, wasting resources. This 6-oxo compound (CAS 1225872-43-4) eliminates that risk. - ≥98% purity ensures no 2-oxo regioisomer interference, critical for reliable HTS hit identification. - +2.13 logP differential vs. the 1-methyl analog enables quantitative lipophilicity-permeability studies (PAMPA/Caco-2). - Free C3 carboxylic acid allows direct amide coupling, ester prodrug synthesis, or acyl hydrazide formation for fragment growth. Sourced from quality-controlled suppliers; ready for immediate global dispatch.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Cat. No. B15228265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)O
InChIInChI=1S/C15H15NO3/c1-10-3-4-11(2)13(7-10)9-16-8-12(15(18)19)5-6-14(16)17/h3-8H,9H2,1-2H3,(H,18,19)
InChIKeyZWRJZBSIHMNYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile & Classification of 1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid


1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1225872-43-4) belongs to the 6-oxo-1,6-dihydropyridine-3-carboxylic acid family, structurally equivalent to 2-pyridone-5-carboxylic acid derivatives. The compound features a 2,5-dimethylbenzyl substituent at the N1 position, a ketone at C6, and a free carboxylic acid at C3 . With a molecular formula of C₁₅H₁₅NO₃, a molecular weight of 257.28 g/mol, a topological polar surface area (TPSA) of 59.3 Ų, and a predicted LogP of 2.21, this compound occupies a distinct lipophilicity space relative to other N-substituted analogs . The scaffold is found in natural products such as nudifloric acid and has been explored as a benzoic acid bioisostere in medicinal chemistry .

N-Benzyl substituent enables systematic lipophilicity-driven membrane permeability studies in 2-pyridone-5-carboxylic acid scaffolds
6-Oxo-1,6-dihydropyridine core differentiates from 2-oxo regioisomers, supporting regioisomer-controlled screening workflows
Free C3 carboxylic acid provides a derivatizable handle for fragment-based lead generation and SAR expansion
Structurally distinct from carboxamide analogs (e.g., DNA ligase fragment IWH), enabling target-specific probe design

Why 1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Cannot Be Substituted


Substitution at the N1 position and the position of the oxo group critically define the physicochemical and pharmacological profile of dihydropyridine carboxylic acids. The 2,5-dimethylbenzyl group in the target compound increases predicted LogP by approximately 2.1 log units relative to the 1-methyl analog nudifloric acid, translating to a ~135-fold theoretical increase in lipophilicity that directly impacts membrane permeability and oral bioavailability predictions . Furthermore, the regioisomeric 2-oxo analog (1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid) exhibits a LogP of 3.36, more than 1 log unit higher than the 6-oxo target, resulting in different solubility and metabolic stability profiles [1]. The carboxylic acid at C3 provides a ionizable handle absent in carboxamide analogs such as the 2,4-dimethylbenzyl carboxamide derivative that binds bacterial DNA ligase, altering both hydrogen-bonding capacity and target engagement [2]. These multidimensional differences mean that simply substituting an in-class analog for procurement without considering the specific N-substituent, oxo-regioisomer, or C3 functional group risks obtaining a compound with divergent physicochemical properties and biological behavior.

N-Benzyl substitution pattern
The 2,5-dimethylbenzyl group yields a distinct lipophilicity profile vs. other N-alkyl or N-benzyl analogs; predicted permeability may differ substantially and require separate assay validation.
Oxo-regioisomer
6-Oxo (2-pyridone) and 2-oxo (4-pyridone) tautomers show divergent LogP values, impacting aqueous solubility and metabolic stability; regioisomeric contamination can confound biological results.
C3 Functional group
The carboxylic acid provides an ionizable handle and hydrogen-bonding capacity not present in carboxamide analogs; target engagement and derivatization potential may not transfer directly.

Quantitative Differentiation of 1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid vs. Analogs


Lipophilicity: N-(2,5-Dimethylbenzyl) vs. N-Methyl

The target compound's 2,5-dimethylbenzyl N-substituent confers significantly higher predicted lipophilicity relative to the 1-methyl analog nudifloric acid, a natural product with reported AP-1 inhibitory activity . The predicted LogP of 2.21 for the target compound represents a 2.13 log unit increase over the 1-methyl analog (LogP 0.08), corresponding to approximately 135-fold greater partition into lipid phases . This differential is large enough to move the compound from a predominantly hydrophilic to a moderately lipophilic ADME space, with potential implications for passive membrane diffusion and blood-brain barrier penetration.

Lipophilicity (N-substituent)
Data to verify
Target LogP 2.21 (predicted) vs. 1-Methyl analog LogP 0.08; Δ +2.13 (~135×)
Supports permeability screening context
Computational predictions; no experimental LogD data
Lipophilicity Membrane permeability Oral bioavailability prediction ADME

Regioisomer Lipophilicity: 6-Oxo vs. 2-Oxo

The position of the oxo group on the dihydropyridine ring significantly modulates lipophilicity. The 6-oxo target compound (LogP 2.21) is approximately 1.15 log units less lipophilic than its 2-oxo regioisomer (SlogP 3.36) [1]. This difference arises from the distinct electronic distribution in the 2-pyridone (6-oxo) vs. 4-pyridone (2-oxo) tautomeric systems, affecting hydrogen-bonding capacity and aqueous solubility. The 2-oxo isomer's higher LogP may favor membrane partitioning but at the cost of reduced aqueous solubility, which could limit its utility in biochemical assays requiring higher compound concentrations [1].

Regioisomer LogP
Reported
6-Oxo LogP 2.21 vs. 2-Oxo SlogP 3.36; Δ -1.15 (target ~14× less lipophilic)
Aqueous solubility and assay compatibility may differ
Different prediction algorithms; systematic offset possible
Regioisomerism Lipophilicity Solubility Metabolic stability

Commercial Purity: Target Compound vs. Regioisomer

The target compound is commercially available at ≥98% purity from multiple reputable vendors, including ChemScene and Leyan, as verified by product datasheets . In contrast, the 2-oxo regioisomer (CAS 1226083-15-3) is typically offered at 95–97% purity by suppliers such as Chemenu . This 1–3% purity differential may appear modest, but in high-throughput screening (HTS) campaigns where compounds are tested at micromolar concentrations, a 3% impurity can introduce confounding biological activity or fluorescence interference, increasing false-positive rates.

Commercial Purity
Specification review
Target: ≥98% (HPLC); Regioisomer: 97%
Lower impurity risk in screening assays
Vendor-reported; verify lot-specific COA
Chemical purity Batch consistency Screening reliability Procurement specification

Cytotoxicity Baseline: HCT-15 Colon Cancer

A 2023 study by Ballinas-Indilí et al. evaluated 16 novel dihydropyridine carboxylic acid derivatives for cytotoxic activity against the HCT-15 colon cancer cell line [1]. The most active compound (3a) exhibited an IC50 of 7.94 ± 1.6 μM, outperforming cisplatin (IC50 = 21.4 ± 0.9 μM) and gefitinib (IC50 = 10.4 ± 1.8 μM) in the same assay [1]. While the target compound was not directly tested in this series, the shared 6-oxo-1,6-dihydropyridine-3-carboxylic acid core scaffold and the demonstrated structure-activity relationship (SAR) across N-substituents suggest that the 2,5-dimethylbenzyl substituent may modulate cytotoxic potency relative to the reported analogs [1]. The study also predicted favorable oral bioavailability for the most active derivatives using Osiris Property Explorer, a parameter potentially enhanced by the target compound's intermediate LogP of 2.21 [1].

Cytotoxicity Benchmark
Class-level inference
Analog 3a IC50 7.94 μM (HCT-15, MTT); target not directly tested
Supports cell-model endpoint review
Scaffold SAR suggests modulatable potency
Cytotoxicity Colon cancer HCT-15 Anticancer screening

DNA Ligase Binding: Carboxylic Acid vs. Carboxamide

The 2,4-dimethylbenzyl carboxamide analog IWH (1-(2,4-dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) has been crystallographically confirmed to bind Haemophilus influenzae NAD-dependent DNA ligase (PDB: 4UCR, resolution 2.15 Å) [1]. The target compound differs at two positions: (i) the benzyl substitution pattern (2,5-dimethyl vs. 2,4-dimethyl) and (ii) the C3 functional group (carboxylic acid vs. carboxamide). The carboxylic acid in the target compound introduces a formal negative charge at physiological pH that is absent in the carboxamide analog, potentially altering the binding mode to the DNA ligase active site or shifting target selectivity toward enzymes that preferentially recognize carboxylate-bearing ligands [1]. No affinity data (Kd or IC50) is reported for the carboxamide fragment in the PDB entry, indicating it is a low-affinity fragment hit [1].

DNA Ligase Binding Site
Supporting evidence
C3 carboxylate (target) vs. carboxamide (IWH fragment)
Supports fragment-based derivatization review
No quantitative affinity data; qualitative H-bond difference
DNA ligase inhibition Fragment-based screening Carboxylic acid vs. carboxamide Antibacterial target

Recommended Applications for 1-(2,5-Dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid


SAR: N-Substituent Effects on Membrane Permeability

The 2.13 log unit LogP differential between the target compound (LogP 2.21) and the 1-methyl analog (LogP 0.08) makes this pair ideal for systematically dissecting the contribution of N-benzyl lipophilicity to passive membrane permeability in 2-pyridone-5-carboxylic acid scaffolds . Researchers can use the target compound alongside nudifloric acid in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer transport studies to establish a quantitative lipophilicity-permeability relationship for this chemotype.

Regioisomer Purity Control in Screening Libraries

Because the 2-oxo regioisomer (SlogP 3.36) differs from the 6-oxo target (LogP 2.21) by 1.15 log units, co-occurrence of the two isomers in a screening well can produce conflicting bioactivity readouts [1]. Procuring the target compound at ≥98% purity from vendors with documented quality control (ChemScene, Leyan) minimizes the risk of regioisomeric contamination that could confound HTS hit identification .

Carboxylic Acid Derivatization in Fragment-Based Discovery

The free C3 carboxylic acid distinguishes the target compound from the PDB-deposited carboxamide fragment IWH, which binds H. influenzae DNA ligase [2]. The carboxylic acid enables direct amide coupling, ester prodrug synthesis, or conversion to acyl hydrazides, making the target compound a tractable starting point for fragment growth campaigns targeting bacterial DNA ligase or other carboxylate-recognizing enzymes.

Reference Compound for Cytotoxicity Assays

The 2023 cytotoxic activity study of 16 dihydropyridine carboxylic acids against HCT-15 cells established a potency range of IC50 7.94–22.86 μM for optimized analogs [3]. The target compound, with its distinct 2,5-dimethylbenzyl N-substituent, can serve as a probe to test whether this substitution pattern improves potency beyond the best-reported analog (3a, IC50 7.94 μM) when assayed under identical conditions (HCT-15, MTT, 48 h).

Application
Selection Property
Validation Focus
Membrane permeability SAR
Lipophilicity differential
Permeability assay context
HTS purity control
Purity specification
Regioisomeric impurity monitoring
Fragment derivatization
Carboxylic acid reactivity
Chemical diversification feasibility
Cytotoxicity assay probe
Class-level cytotoxicity benchmark
Cell-model endpoint review
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